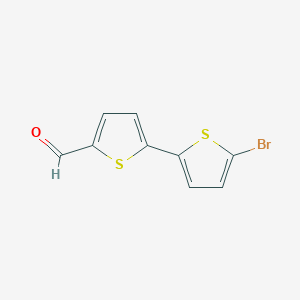

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMTYNJFSUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453982 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110046-60-1 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene-based architectures have garnered significant attention due to their diverse biological activities and unique electronic properties.[1] 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, a key intermediate, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules. Its structure, featuring a 2,2'-bithiophene core with strategically placed bromo and formyl functionalities, allows for subsequent chemical modifications, making it a valuable precursor in the development of novel pharmaceuticals and organic electronic materials.[2]

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthetic strategy begins with retrosynthetic analysis. The target molecule, this compound, can be conceptually disconnected at the C-C bond between the two thiophene rings or by considering the introduction of the formyl group. This leads to two primary synthetic strategies:

-

Strategy A: Formylation of a Pre-formed Bithiophene Core. This approach involves the initial synthesis of 5-bromo-2,2'-bithiophene, followed by the introduction of the aldehyde group at the 5'-position.

-

Strategy B: Cross-Coupling of Functionalized Thiophene Monomers. This strategy relies on the coupling of two suitably functionalized thiophene precursors, such as a brominated thiophene and a formylated thiophene derivative.

This guide will primarily focus on Strategy A, which is a widely employed and efficient method for the preparation of the target compound.

Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound via Strategy A can be broken down into two key transformations: the synthesis of the 5-bromo-2,2'-bithiophene intermediate and its subsequent formylation.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 5-Bromo-2,2'-bithiophene Intermediate

The initial step involves the selective bromination of 2,2'-bithiophene. The choice of brominating agent and reaction conditions is crucial to achieve mono-bromination at the desired position.

Causality Behind Experimental Choices:

-

Starting Material: 2,2'-bithiophene is a commercially available and relatively inexpensive starting material.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation. It is a mild and selective source of electrophilic bromine, minimizing the formation of di-brominated byproducts.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it dissolves both the starting material and NBS, facilitating a homogeneous reaction mixture.[3]

-

Temperature: The reaction is typically carried out at a low temperature (ice bath) to control the reactivity of NBS and enhance the regioselectivity of the bromination.[3]

Detailed Experimental Protocol:

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2'-bithiophene (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) dissolved in DMF dropwise to the cooled solution.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain 5-bromo-2,2'-bithiophene as a solid.[3]

Data Presentation:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,2'-Bithiophene | 1.0 | 166.26 | (User Defined) |

| N-Bromosuccinimide | 1.0 | 177.98 | (Calculated) |

| N,N-Dimethylformamide | - | 73.09 | (Sufficient Volume) |

Table 1: Reagent quantities for the synthesis of 5-bromo-2,2'-bithiophene.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The second and final step is the introduction of the formyl group onto the 5-bromo-2,2'-bithiophene intermediate. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8]

Causality Behind Experimental Choices:

-

Reaction Type: The Vilsmeier-Haack reaction is chosen for its reliability and efficiency in formylating activated aromatic systems like bithiophene.[6][7] The electron-donating nature of the sulfur atoms in the thiophene rings activates them towards electrophilic substitution.

-

Vilsmeier Reagent: The electrophilic species, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6][8] This reagent is a relatively weak electrophile, which contributes to the selectivity of the reaction.[4][6]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the formylation to completion.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

-

In a round-bottomed flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.1 equivalents) to N,N-dimethylformamide (DMF) (used as both reagent and solvent) at 0 °C.

-

Stir the mixture at this temperature for a designated period.

-

Add 5-bromo-2,2'-bithiophene (1 equivalent) to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to a specified temperature and maintain it for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it reaches a basic pH.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 5-Bromo-2,2'-bithiophene | 1.0 | 245.13 | (User Defined) |

| Phosphorus Oxychloride | 1.1 | 153.33 | (Calculated) |

| N,N-Dimethylformamide | - | 73.09 | (Sufficient Volume) |

Table 2: Reagent quantities for the Vilsmeier-Haack formylation.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aldehyde proton (typically downfield, around 9.8-10.0 ppm) and the protons on the thiophene rings.[9]

-

¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the aldehyde (around 180-185 ppm) and the carbons of the bithiophene framework.[9]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[9]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values (approximately 145-149 °C).[10]

Alternative Synthetic Approaches: A Brief Overview

While the Vilsmeier-Haack formylation of 5-bromo-2,2'-bithiophene is a robust method, other synthetic strategies can also be employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a powerful alternative for constructing the C-C bond between the two thiophene rings.[1][2][11][12][13][14] This approach would involve coupling a suitably protected formylthiophene derivative with a brominated thiophene.

Figure 3: General scheme for a cross-coupling approach.

This method can be advantageous for accessing a wider range of substituted bithiophene derivatives by varying the coupling partners. However, it may require additional steps for the preparation of the organometallic thiophene reagent.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the formylation of 5-bromo-2,2'-bithiophene via the Vilsmeier-Haack reaction being a highly reliable and efficient method. The strategic placement of the bromo and formyl functionalities on the bithiophene core makes this compound a valuable and versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Future research may focus on developing even more efficient and sustainable synthetic methodologies, potentially exploring C-H activation strategies to further streamline the synthesis of this important intermediate.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 5-BROMO-2 2'-BITHIOPHENE 96 | 3480-11-3 [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the spectral features of this molecule, grounded in the principles of NMR spectroscopy and supported by empirical data from related structures. This guide will serve as a valuable resource for the characterization and quality control of this and similar bithiophene derivatives in research and development settings.

Molecular Structure and Its Influence on NMR Spectra

This compound is a bithiophene system where one thiophene ring is substituted with a bromine atom and the other with a carbaldehyde group. The precise arrangement of these substituents and the electronic interplay between the two thiophene rings give rise to a unique NMR fingerprint.

The aldehyde group (-CHO) is a strong electron-withdrawing group, which significantly deshields the protons and carbons on its adjacent thiophene ring. Conversely, the bromine atom, while electronegative, also possesses lone pairs that can participate in resonance, influencing the electron density of its thiophene ring in a more complex manner. The coupling between the two thiophene rings allows for electronic communication, meaning the substituents on one ring can have a measurable effect on the chemical shifts of the other.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for the atoms with positions C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="1,1.6!", color="#202124"]; S1 [label="S", pos="1.5,0.5!", color="#FBBC05"]; C3 [label="C", pos="0.5,-0.2!", color="#202124"]; C4 [label="C", pos="-0.5,0.2!", color="#202124"];

C5 [label="C", pos="-1.5,0.5!", color="#202124"]; C6 [label="C", pos="-2.5,0.2!", color="#202124"]; S2 [label="S", pos="-2,-1!", color="#FBBC05"]; C7 [label="C", pos="-1,-0.5!", color="#202124"]; C8 [label="C", pos="-0.5,-1.5!", color="#202124"]; Br [label="Br", pos="-3.8,0.5!", color="#EA4335"];

C9 [label="C", pos="2.2,2.2!", color="#202124"]; O [label="O", pos="3,2.5!", color="#EA4335"]; H_aldehyde [label="H", pos="1.8,2.8!", color="#4285F4"];

H3 [label="H", pos="0.3,-0.8!", color="#4285F4"]; H4 [label="H", pos="-1.8,-1.5!", color="#4285F4"]; H7 [label="H", pos="-3, -0.4!", color="#4285F4"];

// Define edges for the bonds C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1; C4 -- C5; C5 -- C6; C6 -- S2; S2 -- C7; C7 -- C5; C7 -- C8; C6 -- Br; C2 -- C9; C9 -- O [style=double]; C9 -- H_aldehyde;

C3 -- H3; C8 -- H4; C6 -- H7;

// Add labels for the positions label_C2 [label="2", pos="1.2,1.8!"]; label_C3 [label="3", pos="0.7,-0.5!"]; label_C4 [label="4", pos="-0.7,0.5!"]; label_C5 [label="5", pos="-1.7,0.8!"];

label_C2_prime [label="2'", pos="-1.3,0.8!"]; label_C3_prime [label="3'", pos="-2.7,0.5!"]; label_C4_prime [label="4'", pos="-2.2,-1.3!"]; label_C5_prime [label="5'", pos="-0.3,-1.8!"]; } Figure 1: Structure of this compound with atom numbering.

Principles of NMR Spectroscopy for Thiophene Derivatives

The interpretation of the NMR spectra of thiophene-containing molecules relies on understanding a few key principles:

-

Chemical Shifts (δ): The protons and carbons on a thiophene ring typically resonate in the aromatic region of the NMR spectrum. The exact chemical shift is highly sensitive to the nature and position of substituents. Electron-withdrawing groups (like -CHO) shift signals downfield (to higher ppm values), while electron-donating groups generally cause an upfield shift.

-

Coupling Constants (J): Protons on the thiophene ring exhibit spin-spin coupling, which provides valuable information about their relative positions. For 2,5-disubstituted thiophenes, the coupling between protons at the 3 and 4 positions (³JHH) is typically in the range of 3.5-4.5 Hz.

-

13C NMR: The carbon signals are also influenced by substituents. Carbons directly attached to electronegative atoms (like Br) or electron-withdrawing groups will be shifted downfield. The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the 180-190 ppm range.

Predicted ¹H NMR Spectral Data

Based on the analysis of related compounds, the following ¹H NMR spectrum is predicted for this compound in a standard solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | ~9.85 | Singlet (s) | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group. |

| H-3 | ~7.65 | Doublet (d) | ~4.0 | This proton is on the same ring as the electron-withdrawing aldehyde group, leading to a significant downfield shift. It is coupled to H-4. |

| H-4 | ~7.25 | Doublet (d) | ~4.0 | Coupled to H-3, this proton is also on the aldehyde-bearing ring but is less deshielded than H-3. |

| H-3' | ~7.15 | Doublet (d) | ~4.0 | This proton is on the brominated thiophene ring and is coupled to H-4'. Its chemical shift is influenced by the bromine and the adjacent thiophene ring. |

| H-4' | ~7.05 | Doublet (d) | ~4.0 | Coupled to H-3', this proton is adjacent to the bromine atom, which influences its chemical shift. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are summarized below. The assignments are based on the expected electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~182.5 | The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. |

| C-2 | ~144.0 | This carbon is attached to the electron-withdrawing aldehyde group and is also part of the bithiophene linkage, resulting in a downfield shift. |

| C-5' | ~115.0 | The carbon atom directly bonded to the bromine atom is expected to be shifted downfield due to the electronegativity of bromine, but also influenced by resonance effects. |

| C-5 | ~148.0 | This carbon is part of the bithiophene linkage and is on the aldehyde-containing ring, leading to a downfield shift. |

| C-2' | ~139.0 | This carbon is part of the bithiophene linkage and is on the brominated ring. |

| C-3 | ~136.0 | This carbon is on the aldehyde-bearing ring and is deshielded by the adjacent aldehyde group. |

| C-4 | ~128.0 | This carbon is on the aldehyde-bearing ring. |

| C-3' | ~131.0 | This carbon is on the brominated ring. |

| C-4' | ~125.0 | This carbon is on the brominated ring. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is sufficient.

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set to a range of 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Dissolve Sample" -> "Add TMS" -> "Transfer to NMR Tube"; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; "¹H NMR Acquisition" -> "¹³C NMR Acquisition"; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#FEF7E0"; "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Integration & Calibration"; }

"Transfer to NMR Tube" -> "¹H NMR Acquisition" [lhead=cluster_acq, ltail=cluster_prep]; "¹³C NMR Acquisition" -> "Fourier Transform" [lhead=cluster_proc, ltail=cluster_acq]; } Figure 2: A generalized workflow for acquiring NMR spectral data.

Conclusion

The NMR spectral data of this compound provides a definitive method for its structural confirmation and purity assessment. The predictable and well-resolved signals in both the ¹H and ¹³C NMR spectra, when analyzed in the context of the electronic effects of the aldehyde and bromine substituents, allow for unambiguous assignment of all protons and carbons in the molecule. This technical guide serves as a foundational resource for researchers working with this and structurally related compounds, enabling efficient and accurate spectral interpretation.

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde. This compound, a member of the bithiophene family, is a valuable building block in the synthesis of organic electronics and functional materials. Accurate molecular characterization is paramount, and mass spectrometry (MS) provides the definitive data required for structural confirmation and purity assessment. This document details the strategic selection of MS methodologies, provides validated experimental protocols, and offers an expert interpretation of the fragmentation patterns.

Section 1: Analyte Characterization

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These properties dictate the experimental approach, from sample preparation to data interpretation.

The official IUPAC name for the target analyte is 5'-Bromo-[2,2'-bithiophene]-5-carbaldehyde . Its key properties are summarized below.[1]

| Property | Value | Source |

| Synonyms | This compound, 5′-Bromo-2,2′-bithienyl-5-carboxaldehyde | [1] |

| CAS Number | 110046-60-1 | [1][2] |

| Molecular Formula | C₉H₅BrOS₂ | [1][2] |

| Average Molecular Weight | 273.17 g/mol | [1] |

| Monoisotopic Mass | 271.8988 Da (for ⁷⁹Br isotope) | Calculated |

| Appearance | Solid |

Expert Insight: The Bromine Isotope Pattern A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion in a mass spectrum will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2). This distinctive isotopic signature is a primary diagnostic tool for confirming the presence of bromine in the analyte and its fragments.

Section 2: Mass Spectrometry Methodologies - A Strategic Approach

The selection of an ionization technique is the most critical decision in the analytical workflow. The choice depends on the desired information—detailed structural fragmentation or confirmation of the intact molecular weight.

Electron Ionization (EI) for Structural Elucidation

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, inducing extensive and reproducible fragmentation.[3][4]

-

Causality: The high energy imparted to the molecule creates a radical cation (M⁺•) that is energetically unstable and breaks apart in predictable ways.[4] This fragmentation pattern serves as a molecular "fingerprint," which is invaluable for unambiguous structure confirmation and can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[5][6][7]

-

Best Paired With: Gas Chromatography (GC-MS). This pairing is ideal as the analyte is a relatively small organic molecule that can be volatilized.[3] GC provides excellent separation of the analyte from impurities before it enters the MS source.

Electrospray Ionization (ESI) for Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal energy.[8][9]

-

Causality: ESI generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with very little fragmentation.[9][10] This makes it the preferred method for unequivocally determining the molecular weight of the parent compound.

-

Best Paired With: Liquid Chromatography (LC-MS). LC-MS is highly versatile and avoids the need for sample derivatization that might be required for GC. It allows for the analysis of a wider range of compounds directly from solution.

High-Resolution Mass Spectrometry (HRMS)

For definitive molecular formula confirmation, HRMS (e.g., using Time-of-Flight or Orbitrap analyzers) is indispensable. It measures m/z values with high accuracy (typically <5 ppm error), allowing for the calculation of an unambiguous elemental composition, distinguishing it from other molecules with the same nominal mass.

Section 3: Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility.

Protocol 1: GC-MS Analysis via Electron Ionization

This protocol is designed for structural confirmation through fragmentation analysis.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10 µg/mL.

-

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 GC (or equivalent).

-

MS System: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temp: 230°C.

-

MS Quad Temp: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: 40 - 350 m/z.

-

Protocol 2: LC-MS Analysis via Electrospray Ionization

This protocol is designed for accurate molecular weight determination.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC I-Class (or equivalent).

-

MS System: Waters Xevo G2-XS QTOF (or equivalent for HRMS).

-

Column: C18 BEH (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: 50 - 400 m/z.

-

Section 4: Data Interpretation & Fragmentation Analysis (EI-MS)

Under 70 eV electron ionization, this compound will produce a characteristic fragmentation pattern. The analysis begins with the identification of the molecular ion.

Molecular Ion (M⁺•): The spectrum will show a strong molecular ion peak cluster at m/z 272/274 , corresponding to the C₉H₅⁷⁹BrOS₂⁺• and C₉H₅⁸¹BrOS₂⁺• radical cations. The near 1:1 intensity ratio of these peaks is definitive proof of a single bromine atom in the molecule.

Proposed Fragmentation Pathway: The primary fragmentation routes are driven by the loss of stable neutral molecules or radicals from the energetically unstable molecular ion. The proposed pathway is visualized below.

Caption: Proposed EI fragmentation pathway for the analyte.

Explanation of Key Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion | Causality & Expert Insight |

| 272/274 | [C₉H₅BrOS₂]⁺• (Molecular Ion) | This is the parent radical cation. Its high relative abundance is expected due to the stability of the aromatic bithiophene system. |

| 271/273 | [C₉H₄BrOS₂]⁺ | Results from the loss of a hydrogen radical (H•) from the aldehyde group, a common fragmentation for aromatic aldehydes. |

| 243/245 | [C₈H₄BrS₂]⁺ | A highly significant peak resulting from the loss of the formyl radical (•CHO, 29 Da). This is a classic and diagnostically crucial fragmentation for aldehydes. |

| 193 | [C₉H₅OS₂]⁺ | Formed by the loss of a bromine radical (•Br). The absence of the M+2 peak confirms the loss of the bromine atom. |

| 199/201 | [C₇H₄BrS]⁺ | A potential secondary fragment arising from the [M-CHO]⁺ ion via the elimination of a stable carbon monosulfide (CS, 44 Da) molecule from one of the thiophene rings. |

| 164 | [C₈H₄S₂]⁺ | A secondary fragment from the [M-Br]⁺ ion, involving the subsequent loss of the formyl radical. This ion represents the intact bithiophene core. |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages different ionization techniques to achieve complete molecular characterization. The strategic use of GC-MS with Electron Ionization provides a rich, reproducible fragmentation pattern essential for absolute structural confirmation, with the M/M+2 isotope pattern and the loss of the formyl radical serving as key diagnostic pillars. Complementarily, LC-MS with Electrospray Ionization offers a gentle method to confirm the intact molecular weight with high confidence. For regulatory or publication purposes, high-resolution mass spectrometry should be employed to provide unequivocal confirmation of the elemental composition. By following the validated protocols and interpretive logic outlined in this guide, researchers can confidently characterize this important heterocyclic building block.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. diabloanalytical.com [diabloanalytical.com]

- 7. Mass Spectrometry Data Center | NIST [nist.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

crystal structure of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

An In-Depth Technical Guide on the Structural Elucidation of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde and its Oligomeric Congeners

Abstract

Oligothiophenes represent a cornerstone class of organic materials, pivotal to advancements in organic electronics, including photovoltaics, light-emitting diodes (OLEDs), and field-effect transistors. Their utility is intrinsically linked to their solid-state arrangement and intermolecular interactions, which are definitively resolved through single-crystal X-ray diffraction. This guide provides a comprehensive technical framework for the synthesis and structural elucidation of thiophene-based aldehydes, with a specific focus on the synthetic precursor 5-bromothiophene-2-carbaldehyde and its coupled derivatives, such as 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde. While a definitive crystal structure for the latter is not publicly deposited, this document outlines the authoritative workflow for its determination and analysis, serving as a blueprint for researchers in materials science and drug development.

Introduction: The Significance of Thiophene-Based Conjugated Systems

Thiophene-containing molecules are of significant interest due to their electronic properties, which are tunable through chemical modification. The introduction of bromine and aldehyde functionalities on a thiophene ring, as in 5-bromothiophene-2-carbaldehyde, creates a versatile building block for the synthesis of more complex conjugated systems. These systems are explored for their potential in developing novel organic materials and pharmaceuticals.[1] The aldehyde group provides a reactive site for further chemical transformations, while the bromine atom is ideal for cross-coupling reactions, allowing for the extension of the conjugated system.

The target molecule of this guide, this compound and its longer oligomers like 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, are of interest for their potential applications in organic electronics.[2] The performance of these materials is highly dependent on their solid-state packing, which dictates the efficiency of charge transport. Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-property relationships and designing next-generation materials.

Synthesis and Spectroscopic Characterization

The synthesis of aryl-substituted thiophene-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This method allows for the formation of a carbon-carbon bond between a halogenated thiophene and a boronic acid or ester.

Synthesis of the Precursor: 5-Bromothiophene-2-carbaldehyde

The starting material, 5-bromothiophene-2-carbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[4]

Suzuki-Miyaura Cross-Coupling for Oligomer Synthesis

To synthesize the target bithiophene and terthiophene derivatives, 5-bromothiophene-2-carbaldehyde can be coupled with an appropriate thiophene boronic acid or ester. The general reaction scheme is presented below. A series of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized with good to excellent yields using this methodology.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde [myskinrecipes.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

An In-Depth Technical Guide to 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde (CAS No. 161726-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, also known by its synonym 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde, is a halogenated oligothiophene that has garnered interest in materials science and as a versatile building block in organic synthesis. Its Chemical Abstracts Service (CAS) registry number is 161726-69-8 . This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, particularly in the realm of drug discovery and materials science. The terthiophene core, a conjugated system of three thiophene rings, imparts unique electronic and optical properties, making it a valuable scaffold for the development of novel functional materials and potential therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 161726-69-8 |

| Molecular Formula | C₁₃H₇BrOS₃ |

| Molecular Weight | 355.29 g/mol |

| IUPAC Name | 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde |

| Synonyms | 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde, 5-Bromo-5''-formyl-2,2':5',2''-terthiophene |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 158-164 °C |

| Solubility | Soluble in common organic solvents such as chloroform and THF |

Synthesis of this compound

The synthesis of aldehyde end-capped thiophene oligomers, such as the title compound, is effectively achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organotin compound with an organic halide, is a particularly powerful method for constructing the terthiophene backbone.[1][2]

Synthesis Workflow

The logical flow for the synthesis of this compound via a Stille coupling approach is outlined below. This involves the preparation of key precursors followed by the final coupling reaction.

Caption: Synthetic strategy for this compound.

Experimental Protocol: Stille Coupling Approach[1][3]

This protocol describes a representative synthesis of an aldehyde-capped terthiophene.

Materials:

-

5-Bromo-5'-formyl-2,2'-bithiophene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 5-bromo-5'-formyl-2,2'-bithiophene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via a syringe to dissolve the reactants.

-

Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Reagent Addition: Add 2-(tributylstannyl)thiophene (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

-

Anhydrous Solvent: Anhydrous toluene is used because organotin reagents can be sensitive to moisture, which can lead to side reactions and reduced yields.

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille coupling reactions, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Purification: Column chromatography is essential to separate the desired product from the starting materials, catalyst residues, and tin byproducts.

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.8-10.0 ppm) and distinct doublets and multiplets for the protons on the three thiophene rings in the aromatic region (7.0-8.0 ppm). |

| ¹³C NMR | The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 180-190 ppm), along with signals for the carbons of the thiophene rings. |

| FT-IR | The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. Characteristic C-H and C=C stretching vibrations of the thiophene rings will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (355.29 g/mol ), confirming its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable. |

Applications in Research and Drug Development

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific biological studies on this compound are not extensively reported, its structural features make it a compound of interest for several applications.

Precursor for Functional Dyes

This compound serves as a key intermediate in the synthesis of more complex functional molecules. It has been utilized as a starting material for the preparation of amino(oligo)thiophene dyes. These dyes are valuable tools in neuroscience and cell biology for studying the electrophysiology of organelles and cells due to their voltage-sensitive fluorescent properties.[4]

Organic Electronics

The conjugated terthiophene backbone of this compound makes it a building block for organic electronic materials. Aldehyde-capped thiophene oligomers are used in the preparation of organic dyes for dye-sensitized solar cells.[5] The aldehyde group can be further functionalized to tune the electronic and optical properties of the resulting materials.

Drug Discovery Scaffold

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry. The presence of a reactive aldehyde group and a bromine atom provides two handles for further chemical modifications. This allows for the generation of a library of derivatives for screening against various biological targets. The bromo-substituent can be used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities.

Conclusion

This compound is a valuable synthetic intermediate with applications in materials science and potential for drug discovery. Its synthesis, primarily through Stille cross-coupling, provides a reliable route to this terthiophene derivative. The presence of both an aldehyde and a bromo-functional group offers significant opportunities for further chemical elaboration, making it a versatile platform for the development of novel functional dyes, organic electronic materials, and potential therapeutic agents. A thorough understanding of its synthesis and characterization is essential for its effective utilization in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unlocking Potential: A Technical Guide to the Applications of Brominated Bithiophene Derivatives

In the dynamic landscape of materials science and medicinal chemistry, the strategic functionalization of aromatic heterocycles continues to unlock new frontiers. Among these, brominated bithiophene derivatives have emerged as exceptionally versatile building blocks, underpinning significant advancements in organic electronics and the development of novel therapeutic agents. The presence of bromine atoms not only facilitates a diverse range of subsequent chemical modifications, most notably through cross-coupling reactions, but also modulates the electronic properties and biological activity of the core bithiophene scaffold.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and multifaceted applications of these pivotal compounds. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to empower your own research and development endeavors.

Part 1: The Synthetic Cornerstone - Accessing Brominated Bithiophene Scaffolds

The utility of any chemical scaffold is fundamentally tied to its accessibility. For brominated bithiophenes, direct electrophilic bromination of the parent 2,2'-bithiophene is a common and effective strategy. The regioselectivity of this reaction is highly dependent on the reaction conditions, allowing for the targeted synthesis of different isomers. For instance, the synthesis of 3,3'-dibromo-2,2'-bithiophene is a crucial starting point for polymers where side-chain functionalization is desired to influence solubility and morphology without disrupting the conjugated backbone.[1]

Experimental Protocol: Synthesis of 3,3'-Dibromo-2,2'-bithiophene

This protocol details a common method for the synthesis of 3,3'-dibromo-2,2'-bithiophene, a key precursor for various functional organic materials.[2]

Materials:

-

3-bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes)

-

Diisopropylamine

-

Copper(II) chloride (CuCl₂)

-

Aqueous Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Allow the mixture to stir at -78 °C for 30 minutes.

-

Lithiation of 3-bromothiophene: In a separate flame-dried flask under nitrogen, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared LDA solution dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Copper-mediated Coupling: To the reaction mixture, add CuCl₂ (1.05 equivalents) in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by carefully adding aqueous HCl. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using hexane as the eluent to afford 3,3'-dibromo-2,2'-bithiophene as a white solid.[2]

Causality of Experimental Choices:

-

Low-Temperature Lithiation: The use of -78 °C is critical to ensure the kinetic deprotonation at the 2-position of 3-bromothiophene, preventing unwanted side reactions and isomerization.

-

LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic attack on the brominated thiophene ring.

-

Copper(II) Chloride for Oxidative Coupling: CuCl₂ facilitates the oxidative coupling of the lithiated thiophene species to form the desired bithiophene structure.

Part 2: Engineering the Future of Electronics with Brominated Bithiophenes

The π-conjugated system of bithiophene forms the basis of many organic semiconductors. The introduction of bromine atoms provides a reactive handle for the synthesis of a vast library of derivatives with tailored electronic properties. Through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille, the bromine atoms can be replaced with a variety of aryl or alkyl groups, extending the conjugation length, tuning the HOMO/LUMO energy levels, and influencing the solid-state packing of the molecules.[3] These modifications are crucial for optimizing the performance of organic electronic devices.

Application Focus: Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor layer. Brominated bithiophenes are precursors to a class of high-performance p-type semiconductors. For example, 5,5'-dibromo-2,2'-bithiophene can be polymerized to create polymers like F8T2, which is widely used in OLEDs and OPVs.[3]

This protocol describes a general procedure for the fabrication of an OFET using a solution-processable organic semiconductor derived from a brominated bithiophene precursor.

Materials:

-

Pre-patterned source-drain electrodes on a Si/SiO₂ substrate

-

Organic semiconductor solution (e.g., a poly(3-alkylthiophene) derivative in a suitable organic solvent like chlorobenzene)

-

Poly(methyl methacrylate) (PMMA) solution in a solvent orthogonal to the semiconductor's solvent (e.g., anisole)

-

Gate electrode material (e.g., evaporated aluminum or a conductive polymer like PEDOT:PSS)

Procedure:

-

Substrate Cleaning: Thoroughly clean the pre-patterned substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Surface Treatment (Optional but Recommended): Treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.

-

Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for the specific material to improve crystallinity and charge transport. This step is typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Dielectric Deposition: Spin-coat the PMMA solution to form the gate dielectric layer. The thickness of this layer is crucial for controlling the device's operating voltage.

-

Gate Electrode Deposition: Deposit the gate electrode. If using thermal evaporation, a shadow mask is used to define the gate area. If using a conductive polymer, it can be spin-coated or inkjet-printed.

-

Device Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Data Presentation: Key OFET Performance Metrics

| Parameter | Symbol | Typical Range for Bithiophene-based Materials | Significance |

| Field-Effect Mobility | µ | 0.1 - 10 cm²/Vs | Indicates the speed at which charge carriers move through the semiconductor. |

| On/Off Current Ratio | I_on/I_off | > 10⁵ | The ratio of the current when the transistor is "on" versus "off," indicating switching efficiency. |

| Threshold Voltage | V_th | -10 to +10 V | The gate voltage required to turn the transistor "on." |

Visualization of the OFET Fabrication Workflow

Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.

Part 3: Therapeutic Potential - Brominated Bithiophenes in Drug Discovery

The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs.[4] The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving membrane permeability, and can also serve as a site for metabolic activation or further functionalization to modulate biological activity. Brominated bithiophene derivatives have shown promise as anticancer and antimicrobial agents.[4][5]

Application Focus: Anticancer Activity Evaluation

The cytotoxic effects of novel compounds against cancer cell lines are a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.[6]

This protocol outlines the steps to evaluate the in vitro anticancer activity of a brominated bithiophene derivative.[6]

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated bithiophene derivative dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the brominated bithiophene derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][8]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of the Anticancer Screening Workflow

Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.

Application Focus: Antimicrobial Activity Evaluation

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been identified as a promising class of compounds with antibacterial and antifungal properties.[9] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

This protocol details the determination of the MIC of a brominated bithiophene derivative against a bacterial strain.[10][11]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Brominated bithiophene derivative dissolved in DMSO (stock solution)

-

Sterile 96-well microtiter plates

-

Positive control (a known antibiotic)

-

Negative control (broth with inoculum and DMSO)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[10]

-

Compound Dilution: Perform serial two-fold dilutions of the brominated bithiophene derivative in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm with a microplate reader.[10]

Conclusion

Brominated bithiophene derivatives represent a powerful and versatile platform for innovation across multiple scientific disciplines. Their synthetic accessibility and the tunable nature of their properties through subsequent chemical modifications have positioned them as critical components in the development of high-performance organic electronics and as promising scaffolds for the discovery of new therapeutic agents. The detailed protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of these remarkable compounds in their own laboratories. The continued exploration of brominated bithiophene chemistry will undoubtedly lead to further breakthroughs in materials science and medicine.

References

- 1. ossila.com [ossila.com]

- 2. 3,3'-Dibromo-2,2'-bithiophene synthesis - chemicalbook [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

An In-depth Technical Guide to the Theoretical Studies of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a bithiophene core functionalized with a bromine atom and a carbaldehyde group. This molecule serves as a significant building block in the realms of organic electronics and medicinal chemistry. The inherent electronic properties of the conjugated thiophene rings, coupled with the reactive handles provided by the bromo and aldehyde functionalities, make it a versatile precursor for the synthesis of more complex molecular architectures. Thiophene-based materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport characteristics.[1][2] Furthermore, the thiophene moiety is a recognized pharmacophore in numerous FDA-approved drugs, highlighting its importance in the design of novel therapeutic agents.[3]

This technical guide provides a comprehensive exploration of the theoretical underpinnings of this compound's structural and electronic properties. By leveraging Density Functional Theory (DFT), we will delve into its molecular geometry, frontier molecular orbitals, and predicted spectroscopic signatures. These theoretical insights are contextualized with established experimental data for analogous compounds, offering a robust framework for researchers aiming to utilize this molecule in their synthetic endeavors.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has proven to be a powerful and effective computational tool for investigating the structural and electronic characteristics of π-conjugated systems, including thiophene derivatives.[4][5] Its ability to provide accurate predictions of molecular geometries, electronic energy levels, and other key properties at a reasonable computational cost makes it the method of choice for guiding the rational design of new materials.[4]

A typical workflow for the theoretical analysis of this compound using DFT is outlined below. The selection of the B3LYP functional in conjunction with a 6-31+G(d,p) basis set is a common and reliable choice for such systems, offering a good balance between accuracy and computational efficiency.[6]

Theoretical and Spectroscopic Analysis

Molecular Geometry

The planarity of the bithiophene backbone is a critical factor influencing the degree of π-conjugation and, consequently, the electronic properties of the molecule.[4] For this compound, the inter-ring dihedral angle is a key parameter. While substituents can sometimes induce steric hindrance and cause twisting, the relatively small size of the bromine atom and the aldehyde group is expected to allow for a largely planar conformation, which is favorable for charge transport. DFT calculations provide precise values for bond lengths and angles, which are anticipated to be in good agreement with those of similar experimentally characterized structures.

| Parameter | Predicted Value (DFT B3LYP/6-31+G(d,p)) | Typical Experimental Range |

| Inter-ring Dihedral Angle | ~1-5° | 0-20° |

| C=O Bond Length (Aldehyde) | ~1.21 Å | 1.20-1.22 Å |

| C-Br Bond Length | ~1.87 Å | 1.85-1.90 Å |

| Inter-ring C-C Bond Length | ~1.46 Å | 1.45-1.48 Å |

Note: Predicted values are based on typical results for similar molecules from DFT calculations and are presented for illustrative purposes.

Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that influences the molecule's electronic absorption properties and its potential performance in optoelectronic devices.[6]

For this compound, the π-conjugated system of the bithiophene core will be the primary contributor to the FMOs. The electron-withdrawing nature of the carbaldehyde group is expected to lower both the HOMO and LUMO energy levels, while the bromine atom will also have a modest electron-withdrawing effect.

| Property | Predicted Value (DFT) | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Relates to ionization potential and electron-donating character. |

| LUMO Energy | -3.0 to -3.5 eV | Relates to electron affinity and electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | ~3.0 eV | Influences optical and electronic properties; a smaller gap suggests easier electronic excitation. |

Note: These values are illustrative and depend on the specific computational methodology.

Spectroscopic Characterization: A Theoretical-Experimental Correlation

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a singlet at a downfield chemical shift (typically 9.8-10.0 ppm).[7] The protons on the thiophene rings will appear in the aromatic region (around 7.0-8.0 ppm), with their exact shifts influenced by the electronic effects of the adjacent substituents.[7]

-

¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, with a characteristic signal around 180-185 ppm.[7] The carbons of the thiophene rings will resonate in the 125-150 ppm range.

Infrared (IR) Spectroscopy:

-

The most prominent peak is expected to be the C=O stretching vibration of the aldehyde group, typically found in the range of 1660-1680 cm⁻¹.[7][8]

-

The C-H stretching of the aldehyde proton often appears as a pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

-

The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

| Spectroscopic Feature | Predicted Range (Based on Theory and Analogs) | Assignment |

| ¹H NMR (ppm) | 9.8 - 10.0 | Aldehyde proton (-CHO) |

| ¹H NMR (ppm) | 7.0 - 8.0 | Thiophene ring protons |

| ¹³C NMR (ppm) | 180 - 185 | Carbonyl carbon (C=O) |

| IR (cm⁻¹) | 1660 - 1680 | C=O stretch (aldehyde) |

| IR (cm⁻¹) | 2820 & 2720 | C-H stretch (aldehyde) |

Chemical Reactivity and Potential Applications

The theoretical analysis of this compound reveals multiple reactive sites, making it a highly valuable precursor for synthesizing more complex molecules.

Key Reactive Sites:

-

Aldehyde Group: Can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reduction to an alcohol or oxidation to a carboxylic acid.[9]

-

Bromine Atom: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira, allowing for the extension of the π-conjugated system.[9][10]

-

Thiophene Rings: The electron-rich nature of the thiophene rings allows for electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.

These reactive sites enable the use of this molecule as a key intermediate in the synthesis of a variety of functional materials.

Applications in Organic Electronics: By employing reactions like Suzuki coupling, this compound can be polymerized or used to create oligomers with extended conjugation.[11] The aldehyde group can be transformed to introduce other functional moieties, allowing for the fine-tuning of HOMO/LUMO levels to optimize performance in devices like OFETs and OPVs.[2]

Applications in Drug Development: The bithiophene scaffold is a known structural motif in various biologically active compounds. The aldehyde and bromo groups on this molecule provide convenient points for diversification, enabling the generation of libraries of novel compounds for screening against various biological targets.[3] The synthesis of thiophene-based derivatives with potential spasmolytic and antibacterial activities has been reported, highlighting the therapeutic potential of this class of compounds.[10][12]

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, grounded in the principles of Density Functional Theory. The analysis of its molecular geometry, electronic properties, and predicted spectroscopic signatures offers valuable insights for researchers. The molecule's planar bithiophene core, coupled with its tunable electronic properties and versatile reactive sites, establishes it as a potent building block for the development of advanced organic electronic materials and novel pharmaceutical agents. The convergence of theoretical predictions and established experimental trends provides a solid foundation for the rational design and synthesis of next-generation functional molecules derived from this promising precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde in Organic Electronics

Foreword: The Architectural Versatility of Thiophene-Based Building Blocks

In the landscape of organic electronics, thiophene-based oligomers and polymers are foundational materials, prized for their exceptional electronic properties, environmental stability, and synthetic tunability.[1][2] The molecule at the center of this guide, 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, represents a particularly strategic building block. It combines a bithiophene unit for effective charge transport, a terminal aldehyde for versatile post-synthesis modification or polymerization, and a bromine atom that serves as a reactive handle for modern cross-coupling polymerization techniques.[1] This unique combination of functionalities allows for the rational design of advanced semiconducting materials for a range of applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This document provides a detailed guide for researchers and scientists on the potential applications and experimental protocols involving this compound. The protocols described herein are synthesized from established methodologies for analogous thiophene-based materials, providing a robust framework for innovation.

Part 1: Strategic Importance in Polymer Synthesis

The true utility of this compound is realized when it is incorporated into larger, conjugated polymer backbones. The presence of both a bromo and an aldehyde functionality on the bithiophene framework opens up multiple avenues for polymer design.

Pathway A: Utilization of the Bromo Group for Direct Polymerization

The bromine atom is an ideal functional group for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. These methods are among the most powerful tools for constructing carbon-carbon bonds in the synthesis of conjugated polymers.[1] In this approach, the aldehyde group can be preserved for post-polymerization functionalization or can be reacted prior to polymerization to create a more complex monomer.

Pathway B: Leveraging the Aldehyde for Monomer Elongation

The aldehyde group is a versatile handle for extending the conjugation of the monomer before polymerization. For instance, a Knoevenagel condensation with an electron-withdrawing group (like malononitrile) can create a donor-acceptor-donor (D-A-D) type monomer. This is a common strategy for tuning the HOMO/LUMO energy levels of the resulting polymer, which is critical for applications in organic solar cells.[3]

Below is a conceptual workflow illustrating these two primary synthetic strategies.

Caption: Synthetic pathways for polymers from the target molecule.

Part 2: Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are excellent candidates for the active layer in OFETs due to their high charge carrier mobilities.[4][5] A polymer synthesized from this compound is expected to exhibit p-type (hole-transporting) behavior.

Rationale for Use in OFETs

The bithiophene core provides a planar, conjugated backbone that facilitates intermolecular π-π stacking, which is essential for efficient charge hopping between polymer chains. The ability to create well-ordered thin films is a key determinant of OFET performance. The aldehyde functionality, if retained in the final polymer, can be used to crosslink the polymer film, potentially improving its morphological stability and resistance to solvent dissolution in multilayer device fabrication.[6][7]

Protocol for OFET Fabrication

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Materials and Reagents:

-

Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (gate/dielectric)

-

Polymer synthesized from this compound

-

High-purity organic solvent (e.g., chlorobenzene, chloroform, or dichlorobenzene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source/drain electrodes

-

Piranha solution (H₂SO₄:H₂O₂ mixture, handle with extreme care)

-

Deionized water, isopropanol, acetone

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer to the desired size.

-

Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of dry nitrogen.

-

Treat the substrates with piranha solution for 15 minutes to create a hydrophilic surface (Caution: Piranha solution is extremely corrosive).

-

Rinse thoroughly with deionized water and dry with nitrogen.

-

-

Dielectric Surface Modification:

-

Place the cleaned substrates in a vacuum chamber with a vial containing a few drops of OTS.

-

Evacuate the chamber to allow for vapor-phase silanization for 2-3 hours. This creates a hydrophobic OTS monolayer that improves the morphology of the polymer film.

-

Alternatively, immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and drying.

-

-

Polymer Film Deposition:

-

Prepare a solution of the polymer in the chosen solvent at a concentration of 5-10 mg/mL.

-

Filter the solution through a 0.2 µm PTFE filter.

-

Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrate. A typical spin-coating recipe is 1000 rpm for 60 seconds.

-

Anneal the film on a hotplate at a temperature optimized for the specific polymer (typically 80-150 °C) for 10-30 minutes to improve crystallinity and remove residual solvent.

-

-

Electrode Deposition:

-

Place the substrate with the polymer film in a thermal evaporator.

-

Use a shadow mask to define the source and drain electrodes.

-

Deposit a 50 nm layer of gold at a rate of 0.1-0.2 Å/s.

-

-

Characterization:

-

Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.

-

Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

-

Caption: Workflow for the fabrication of an OFET device.

Expected Performance

The performance of OFETs based on derivatives of this compound will be highly dependent on the final polymer structure, molecular weight, and thin-film morphology. By analogy with similar high-performance thiophene-based polymers, the following characteristics can be targeted.

| Parameter | Target Value | Rationale / Influencing Factors |

| Hole Mobility (µh) | > 0.1 cm²/Vs | Dependent on polymer regioregularity, crystallinity, and π-π stacking. |

| On/Off Ratio | > 10⁵ | A high ratio indicates low off-current and good switching behavior. |

| Threshold Voltage (Vth) | < -5 V | Lower values are desirable for low-power operation. |

Part 3: Application in Organic Photovoltaics (OPVs)

Donor-acceptor copolymers are a cornerstone of modern bulk heterojunction (BHJ) organic solar cells. The ability to synthesize a D-A-D monomer from this compound makes it a promising candidate for OPV applications.

Rationale for Use in OPVs